molecular formula C17H18F3N3O4 B1679459 6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid CAS No. 104638-13-3

6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid

Cat. No.: B1679459
CAS No.: 104638-13-3
M. Wt: 385.34 g/mol
InChI Key: KVNDGTMEVBXOCL-UHFFFAOYSA-N
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Description

6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid is a quinoline derivative with significant biological and pharmaceutical applications. This compound is known for its antimicrobial properties and is used in the treatment of bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from quinoline derivatives. The key steps involve:

  • Fluorination: Introduction of fluorine atoms at the 6 and 8 positions of the quinoline ring.

  • Alkylation: Addition of the 2-fluoroethyl group at the 1-position.

  • Piperazine Formation: Incorporation of the 4-methyl-4-oxidopiperazin-4-ium moiety at the 7-position.

  • Oxidation: Conversion of the intermediate to the final carboxylic acid form.

Industrial Production Methods: Industrial production involves optimizing these synthetic steps to achieve high yield and purity. The process may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: Conversion of intermediate compounds to the final carboxylic acid form.

  • Reduction: Reduction of intermediate compounds to achieve the desired fluorinated structure.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

  • Substitution Reagents: Fluorinating agents like Selectfluor, and alkylating agents such as ethyl iodide.

Major Products Formed:

  • Intermediate compounds with varying degrees of fluorination and alkylation.

  • Final product: 6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.

  • Medicine: Investigated for its efficacy in treating bacterial infections, particularly those resistant to conventional antibiotics.

  • Industry: Employed in the production of pharmaceuticals and as a research tool in medicinal chemistry.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By interfering with these enzymes, the compound disrupts bacterial cell division and leads to cell death.

Molecular Targets and Pathways:

  • DNA Gyrase: An enzyme that introduces negative supercoils into DNA, which is crucial for DNA replication.

  • Topoisomerase IV: An enzyme involved in the separation of replicated chromosomal DNA during bacterial cell division.

Comparison with Similar Compounds

  • Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.

  • Levofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.

  • Moxifloxacin: A newer generation fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness: 6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid is unique due to its specific fluorination pattern and the presence of the 4-methyl-4-oxidopiperazin-4-ium group, which may contribute to its enhanced antimicrobial activity and stability.

Properties

IUPAC Name

6,8-difluoro-1-(2-fluoroethyl)-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O4/c1-23(27)6-4-21(5-7-23)15-12(19)8-10-14(13(15)20)22(3-2-18)9-11(16(10)24)17(25)26/h8-9H,2-7H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTYHDPHOWDSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909094
Record name 6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methyl-4-oxo-4lambda~5~-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104638-13-3
Record name Ro 19-7728
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104638133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methyl-4-oxo-4lambda~5~-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid
Reactant of Route 2
6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid
Reactant of Route 6
6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylic acid

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